2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene
Description
2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene is a halogenated aromatic compound featuring a chloro-substituted propene backbone linked to a 2,4,5-trimethylphenyl group.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2,4,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-8-5-10(3)12(6-9(8)2)7-11(4)13/h5-6H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAABOJOISXKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC(=C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233175 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2,4,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-20-2 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2,4,5-trimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2,4,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene typically involves the reaction of 2,4,5-trimethylbenzyl chloride with a suitable base to form the corresponding alkene. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction Reactions: The double bond in the propene moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
Substitution Reactions: Products include amines, thiols, and other substituted derivatives.
Oxidation Reactions: Products include epoxides and alcohols.
Reduction Reactions: The major product is the corresponding alkane.
Scientific Research Applications
Organic Synthesis
2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in various organic reactions including:
- Halogenation Reactions : Introducing halogens into organic compounds.
- Substitution Reactions : Replacing chlorine with other functional groups such as hydroxyl or amino groups.
These reactions are vital for developing new materials and specialty chemicals.
Biological Studies
The compound is investigated for its interactions with biological systems, particularly in enzyme inhibition and receptor binding studies. It has shown potential as a probe in biochemical assays to understand metabolic pathways.
Medicinal Chemistry
Research is ongoing to evaluate the compound's therapeutic applications. It is being explored as a precursor for drug development, particularly in creating compounds with antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against various microbial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
| Aspergillus niger | 30 µg/mL |
This data suggests that the compound has a broad spectrum of activity against both bacterial and fungal pathogens.
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines. The following IC50 values were observed:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial counts in vitro, suggesting its potential as a therapeutic agent against resistant strains.
Case Study 2: Anticancer Activity
In research focusing on MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming that the compound triggers apoptosis through intrinsic pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the trimethylphenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
Table 1: Key Structural and Functional Comparisons
Structural and Reactivity Differences
- Aromatic Substituents: Unlike EMX (a halofuranone with oxobutenoic acid) , this compound lacks oxygenated functional groups but features a bulky 2,4,5-trimethylphenyl group.
- Chlorination Pattern : Compared to 1-chloropropylene (a simple chlorinated alkene) , the compound’s chloro and aromatic substituents increase its molecular weight (estimated ~220–250 g/mol) and stability, making it less volatile.
Toxicity and Regulatory Considerations
- Environmental Persistence : The methyl and chloro groups may enhance environmental persistence compared to simpler chlorinated propenes (e.g., 1-chloropropylene), which degrade more rapidly .
Biological Activity
2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene is an organic compound with the molecular formula C₁₂H₁₅Cl and a molecular weight of approximately 194.7 g/mol. This compound belongs to the class of alkenes, characterized by a carbon-carbon double bond which imparts unique chemical reactivity and properties. The presence of a chlorinated propene moiety attached to a 2,4,5-trimethylphenyl group suggests potential applications in various fields including organic synthesis and material science .
Chemical Structure and Properties
The structural characteristics of this compound contribute significantly to its biological activity. The unsaturation in the alkene structure allows for distinct reactivity patterns that can be exploited in biological systems. The compound's chlorinated nature may also influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential interactions with biological systems:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, chlorinated compounds are often investigated for their ability to inhibit bacterial growth .
- Cytotoxicity : Some structural analogs have been shown to possess cytotoxic effects against cancer cell lines. The unsaturated nature of this compound may enhance its ability to induce apoptosis in malignant cells.
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also interact with specific enzymes in biological systems.
Case Studies and Research Findings
While direct studies on this compound are sparse, several related compounds provide insight into its potential biological activities:
- Anticancer Properties : A study on structurally similar compounds revealed significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to increased apoptosis .
- Antimicrobial Efficacy : Research involving chlorinated alkenes demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes .
- Neuroprotective Effects : Compounds with similar functional groups have been studied for their neuroprotective properties in models of neurodegenerative diseases. These studies suggest potential for development as therapeutic agents targeting neuroinflammation .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-3-(2,4,5-trimethylphenyl)propanal | Contains an aldehyde group | Anticancer activity observed |
| 2-Methyl-3-(2,4,5-trimethylphenyl)propanoic acid | Contains a carboxylic acid group | Anti-inflammatory properties |
| 2-Methyl-3-(2,4,5-trimethylphenyl)propanol | Contains a hydroxyl group | Neuroprotective effects reported |
Q & A
Q. What are the common synthetic routes for 2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A base (e.g., potassium carbonate) is often used to deprotonate intermediates, while reflux conditions (~80–120°C) ensure complete conversion of starting materials . For example, allylation of 2,4,5-trimethylbenzyl chloride with allyl chloride in a polar aprotic solvent (e.g., DMF) under reflux yields the target compound. Optimization studies suggest that lower temperatures reduce side products like di-allylated derivatives, while higher base concentrations improve reaction efficiency .
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Allylation with K₂CO₃ | Reflux, DMF, 24 h | 75 | >95 | |
| Friedel-Crafts alkylation | AlCl₃, CH₂Cl₂, 0°C–RT | 62 | 90 |
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and substitution patterns. The allylic proton (CH₂=CH–Cl) appears as a doublet at δ 5.2–5.8 ppm, while aromatic protons from the trimethylphenyl group resonate as singlets at δ 2.1–2.4 ppm (methyl groups) .
- GC-MS/HPLC: Quantifies purity (>95%) and detects impurities like unreacted starting materials or oxidation by-products (e.g., epoxides) .
- Elemental Analysis: Validates molecular formula (C₁₂H₁₅Cl) with <0.3% deviation .
Advanced Research Questions
Q. How does the electron-donating effect of the 2,4,5-trimethylphenyl group influence the reactivity of the allylic chloride in substitution reactions?
- Methodological Answer: The trimethylphenyl group exerts a strong electron-donating effect via hyperconjugation, stabilizing the carbocation intermediate during SN1 reactions. This increases the compound’s susceptibility to nucleophilic attack at the allylic position. Kinetic studies using polar protic solvents (e.g., ethanol) show faster substitution rates compared to non-methylated analogs. Computational DFT analyses (e.g., Gaussian 09) reveal a lowered activation energy (~15 kJ/mol) for carbocation formation due to methyl group stabilization .
Q. What strategies resolve contradictions in reported biological activities of halogenated arylpropenes like this compound?
- Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial IC₅₀ values) often arise from variations in assay conditions. To address this:
- Standardized Assays: Use CLSI guidelines for MIC testing, ensuring consistent microbial strains and growth media .
- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene) to isolate electronic vs. steric effects .
- Meta-Analysis: Pool data from PubChem and EPA DSSTox to identify trends across studies .
Q. How can computational modeling predict regioselectivity in Diels-Alder reactions involving this compound?
- Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (e.g., via Gaussian) to predict electron-rich diene interactions. The allylic chloride’s LUMO (-1.8 eV) favors electron-rich dienophiles like furans .
- Molecular Dynamics (MD) Simulations: Simulate transition states to assess steric hindrance from the trimethylphenyl group, which directs endo selectivity in cycloadditions .
Data Contradictions and Resolution
Q. Why do industrial vs. lab-scale syntheses report divergent yields for this compound?
- Methodological Answer: Industrial batch processes often achieve higher yields (>80%) via continuous flow reactors and advanced catalysts (e.g., Pd/C for dehalogenation side reactions), whereas lab-scale methods face limitations in mixing efficiency and thermal control. Scale-up studies recommend optimizing residence time (10–15 min) and catalyst loading (0.5–1.0 mol%) to bridge this gap .
Applications in Academic Research
Q. What experimental designs are suitable for studying the photostability of this compound under UV irradiation?
- Methodological Answer:
- Controlled UV Exposure: Use a UV chamber (λ = 254–365 nm) with irradiance calibrated via a radiometer. Monitor degradation via HPLC every 30 minutes .
- Radical Scavenger Tests: Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to confirm radical-mediated degradation pathways. ESR spectroscopy detects transient radical species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
